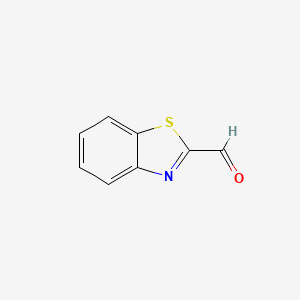

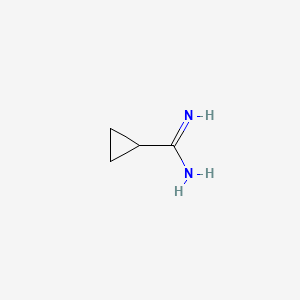

Cyclopropanecarboximidamide

Overview

Description

Scientific Research Applications

Drug Development

Cyclopropanecarboximidamide derivatives are explored in drug development for their potential biological activity. Due to their structural uniqueness, these compounds can be used as building blocks in the synthesis of more complex molecules that may act as drugs or intermediates. For instance, they can be modified to create new molecules that target specific receptors or enzymes within the body .

Chemical Synthesis

In the field of synthetic chemistry, Cyclopropanecarboximidamide serves as a precursor or an intermediate. Its reactivity allows chemists to construct cyclopropane rings—a structural motif common in many natural products and pharmaceuticals. This is particularly valuable in the synthesis of compounds with potential anticancer or antibacterial properties .

Material Science

Researchers utilize Cyclopropanecarboximidamide in material science, particularly in the development of novel polymers. Its incorporation into polymer chains can alter physical properties such as durability, flexibility, and resistance to chemicals, making it valuable for creating specialized materials for industrial applications .

Catalysis

Cyclopropanecarboximidamide compounds can act as ligands in catalytic systems. They can stabilize transition states and increase the efficiency of catalytic reactions, which is crucial in processes like asymmetric synthesis, where the goal is to produce a specific enantiomer of a chiral molecule .

Biotechnology

In biotechnological applications, Cyclopropanecarboximidamide derivatives are used to modify biological molecules or systems. For example, they can be used to conjugate with peptides or proteins, altering their properties for use in various assays or for the targeted delivery of therapeutics .

Agricultural Chemistry

The compound finds use in agricultural chemistry as well, where it may be used to synthesize new pesticides or herbicides. Its unique structure can be the basis for developing compounds that are more selective and environmentally friendly compared to traditional agents .

Analytical Chemistry

In analytical chemistry, Cyclopropanecarboximidamide-based reagents can be employed in the detection and quantification of other substances. They can react with specific analytes, leading to a measurable change that is indicative of the presence or concentration of the target substance .

Environmental Science

Lastly, Cyclopropanecarboximidamide derivatives can be used in environmental science for the remediation of pollutants. They can be part of systems designed to capture or break down harmful chemicals, thus reducing their impact on ecosystems .

properties

IUPAC Name |

cyclopropanecarboximidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8N2/c5-4(6)3-1-2-3/h3H,1-2H2,(H3,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXFPOKGPAPEJNE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60968910 | |

| Record name | Cyclopropanecarboximidamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60968910 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

84.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Cyclopropanecarboximidamide | |

CAS RN |

54070-74-5 | |

| Record name | Cyclopropanecarboximidamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60968910 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Oxabicyclo[3.2.1]octane-2,4-dione](/img/structure/B1267614.png)

![Spiro[3.3]heptane-2,6-dicarboxylic acid](/img/structure/B1267625.png)

![[4-(Acetyloxy)phenyl]acetic acid](/img/structure/B1267631.png)